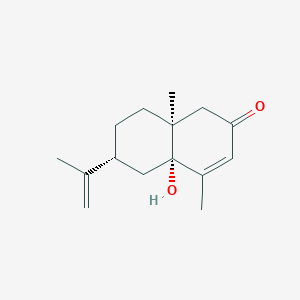

beta-Rotunol

Description

Properties

IUPAC Name |

(4aR,6R,8aS)-4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFLKCAWQQMJCA-SNPRPXQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@]2([C@@]1(C[C@@H](CC2)C(=C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Anhydro-β-rotunol

This guide provides a comprehensive overview of the methodologies and scientific reasoning employed in the structural elucidation of anhydro-β-rotunol, a spirovetivane sesquiterpenoid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques that form the foundation of natural product chemistry, presenting not just the "what" but the "why" behind each experimental step.

Introduction: The Significance of Anhydro-β-rotunol

Anhydro-β-rotunol is a sesquiterpenoid characterized by a spiro[4.5]decane carbon framework. It has been isolated from various plant species, including Solanum aethiopicum and Solanum erianthum[1]. The structural determination of such natural products is a critical step in understanding their biosynthetic pathways, chemical properties, and potential pharmacological activities. This guide will walk through a logical, self-validating workflow for elucidating the structure of anhydro-β-rotunol, from initial characterization to final confirmation.

Part 1: Foundational Analysis - Unveiling the Molecular Blueprint

The first step in the structure elucidation of an unknown compound is to determine its molecular formula and basic structural features. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Determining the Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for obtaining an accurate mass measurement, which in turn allows for the determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified anhydro-β-rotunol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for natural products. For anhydro-β-rotunol, a non-polar compound, APCI in positive ion mode would be a suitable choice.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Analysis: The accurate mass of the molecular ion peak ([M+H]⁺ or [M]⁺˙) is determined. This value is then used to calculate the elemental composition using a formula calculator, considering the plausible elements present (C, H, O).

For anhydro-β-rotunol, HRMS would reveal a molecular formula of C₁₅H₂₀O, with a calculated exact mass of 216.1514 g/mol [2]. This formula indicates six degrees of unsaturation, providing initial clues about the presence of rings and/or double bonds in the structure.

¹³C NMR and DEPT Spectroscopy: A Census of Carbon Atoms

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in a molecule. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the classification of each carbon as a methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbon.

Table 1: Representative ¹³C NMR and DEPT Data for Anhydro-β-rotunol

| Chemical Shift (δ) ppm | DEPT-135 Phase | Carbon Type |

| ~200 | No Signal | C (Ketone) |

| ~160 | No Signal | C (Alkene) |

| ~150 | No Signal | C (Alkene) |

| ~135 | Positive | CH (Alkene) |

| ~125 | Positive | CH (Alkene) |

| ~110 | Negative | CH₂ (Alkene) |

| ~60 | No Signal | C (Spiro) |

| ~45 | Positive | CH |

| ~40 | Negative | CH₂ |

| ~35 | Negative | CH₂ |

| ~30 | Negative | CH₂ |

| ~25 | Positive | CH₃ |

| ~20 | Positive | CH₃ |

| ~15 | Positive | CH₃ |

Note: This data is representative and based on the known structure of anhydro-beta-rotunol.

The data in Table 1 would indicate the presence of 15 carbon atoms, consistent with the molecular formula. The key functional groups suggested are a ketone, two double bonds, and a spiro center.

Part 2: Assembling the Puzzle - 2D NMR Techniques

With the basic carbon framework established, the next step is to piece together the connectivity of the atoms using two-dimensional (2D) NMR experiments.

¹H-¹³C HSQC: Direct Carbon-Proton Correlations

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of proton and carbon signals for all CH, CH₂, and CH₃ groups.

Experimental Protocol: 2D NMR Spectroscopy (HSQC & HMBC)

-

Sample Preparation: A concentrated solution of anhydro-β-rotunol (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Standard pulse sequences for HSQC and Heteronuclear Multiple Bond Correlation (HMBC) are run on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Processing: The acquired data is processed using appropriate software to generate the 2D contour plots.

-

Analysis: Cross-peaks in the HSQC spectrum are analyzed to link proton and carbon signals. HMBC cross-peaks are analyzed to establish long-range (2-3 bond) correlations.

The HSQC spectrum would allow for the direct assignment of the proton signals corresponding to the carbon signals listed in Table 1.

¹H-¹H COSY: Mapping Proton-Proton Couplings

The Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other, typically through three bonds (³J-coupling). This is instrumental in identifying spin systems and piecing together fragments of the molecule.

¹H-¹³C HMBC: Long-Range Correlations for the Final Assembly

The HMBC experiment is arguably the most powerful tool for determining the overall carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. By systematically analyzing these long-range correlations, the entire molecular structure can be assembled.

Diagram 1: Key HMBC Correlations for Anhydro-β-rotunol

Caption: Key HMBC correlations in anhydro-β-rotunol.

By analyzing these correlations, the spirocyclic core and the positions of the isopropenyl group and the methyl groups on the cyclohexenone ring can be definitively established.

Part 3: Stereochemistry and Final Confirmation

Once the planar structure of anhydro-β-rotunol is determined, the relative and absolute stereochemistry must be assigned.

NOESY/ROESY: Through-Space Proton Correlations

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the molecule.

Total Synthesis: The Ultimate Proof

The unambiguous confirmation of a proposed structure is often achieved through total synthesis. The synthesis of (+)-anhydro-β-rotunol has been successfully accomplished, starting from santonin[3]. This multi-step synthesis not only confirms the connectivity of the atoms but also establishes the absolute stereochemistry of the molecule.

Diagram 2: Conceptual Workflow of Anhydro-β-rotunol Structure Elucidation

Caption: A streamlined workflow for structure elucidation.

Conclusion

References

-

Chen, Y.-C., Lee, H.-Z., Chen, H.-C., Wen, C.-L., Liou, K.-T., Shen, Y.-C., & Wang, G.-J. (2013). Anti-Inflammatory Components from the Root of Solanum erianthum. International Journal of Molecular Sciences, 14(6), 12581–12591. [Link]

-

PubChem. (n.d.). Anhydro-beta-rotunol. National Center for Biotechnology Information. Retrieved from [Link]

-

Blay, G., Cardona, L., Collado, A. M., García, B., Morcillo, V., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294–7302. [Link]

Sources

An In-Depth Technical Guide to Anhydro-β-rotunol (C15H20O)

Introduction

Anhydro-β-rotunol is a spirovetivane-type sesquiterpenoid with the molecular formula C15H20O.[1][2] It is structurally defined as the dehydration product of its parent alcohol, β-rotunol, a compound belonging to the eudesmane class of sesquiterpenoids.[3] While β-rotunol is a known natural product, anhydro-β-rotunol is primarily encountered as a semi-synthetic derivative or a constituent isolated from specific plant species, such as Solanum erianthum.[4] The transformation from β-rotunol (C15H22O2) to anhydro-β-rotunol (C15H20O) involves the elimination of a water molecule, resulting in the formation of a new carbon-carbon double bond and a significant alteration of the molecule's chemical properties and potential biological activity.

This guide provides a comprehensive technical overview of anhydro-β-rotunol, detailing its structure, a validated multi-step synthesis, characterization protocols, and a discussion of its potential applications based on the known pharmacology of related sesquiterpenoids.

Molecular Structure and Chemical Transformation

Anhydro-β-rotunol is characterized by a spiro[4.5]decane core structure.[1] Its IUPAC name is (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one.[1] The key structural features include a conjugated dienone system within the six-membered ring and an isopropenyl group on the five-membered ring.

The conceptual genesis of anhydro-β-rotunol from β-rotunol involves an acid-catalyzed dehydration reaction. β-rotunol possesses a tertiary hydroxyl group, which is susceptible to elimination under acidic conditions.[4][5] The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[5][6][7] Departure of the water molecule generates a tertiary carbocation intermediate. A subsequent deprotonation from an adjacent carbon atom forms a double bond, yielding the final alkene product.

Caption: E1 mechanism for the dehydration of β-rotunol.

Synthesis and Purification

The total synthesis of (+)-anhydro-β-rotunol has been successfully achieved starting from santonin, a naturally occurring sesquiterpene lactone.[8][9] This multi-step synthesis provides a reliable method for obtaining the compound in an enantiomerically pure form.

Synthetic Pathway Overview

The synthesis is complex, involving several key transformations:[8][9]

-

Starting Material: Santonin.

-

Key Intermediate: A spiro[4][5]decanediol is formed via a silicon-guided acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane.[8][9]

-

Final Steps: The target molecule, (+)-anhydro-β-rotunol, is prepared from the decanediol intermediate through a sequence involving the elimination of a primary hydroxyl group, allylic oxidation at the C8 position, and finally, the elimination of the tertiary hydroxyl group.[4][8][9]

Caption: Workflow for anhydro-β-rotunol synthesis.

Detailed Protocol: Purification by Column Chromatography

Rationale: Column chromatography is the standard method for purifying organic compounds.[10] Given that anhydro-β-rotunol is a relatively non-polar sesquiterpenoid, a normal-phase silica gel column is effective for separating it from more polar impurities and reaction byproducts.

Step-by-Step Methodology:

-

Stationary Phase Preparation: A slurry of silica gel (230-400 mesh) is prepared in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). This slurry is carefully poured into a glass column to create a packed bed.

-

Sample Loading: The crude reaction mixture containing anhydro-β-rotunol is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase) and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with a low-polarity solvent system (e.g., Hexane:Ethyl Acetate 98:2) and gradually increasing the concentration of the more polar solvent (Ethyl Acetate).

-

Fraction Collection: Eluted fractions are collected in separate test tubes.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. Fractions with identical TLC profiles are combined.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified anhydro-β-rotunol.

Physicochemical and Spectroscopic Characterization

Definitive identification of anhydro-β-rotunol requires a suite of analytical techniques. The expected data, based on its known structure, are summarized below.

| Property | Value / Expected Observation | Source |

| Molecular Formula | C15H20O | [1][2] |

| Molecular Weight | 216.32 g/mol | [1] |

| Monoisotopic Mass | 216.151415257 Da | [1] |

| Appearance | Expected to be a colorless or pale yellow oil/solid | General chemical knowledge |

| Solubility | Soluble in organic solvents like chloroform, DCM, hexane; Insoluble in water | [11][12] |

| ¹H NMR | Signals in the olefinic region (δ 5.0-7.0 ppm) for the dienone and isopropenyl protons. Absence of a broad singlet for a hydroxyl proton. | [13] |

| ¹³C NMR | Signals for sp2 carbons in the δ 120-160 ppm range (alkenes) and a signal for a ketone carbonyl carbon > δ 180 ppm. | [14] |

| FTIR | Presence of a strong C=O stretching band (~1665 cm⁻¹) and C=C stretching bands (~1640 cm⁻¹). Absence of a broad O-H stretching band (~3300 cm⁻¹). | [15] |

| Mass Spectrometry | Molecular ion peak [M]+ at m/z 216.1514. | [2] |

Potential Biological Activities and Research Applications

While specific pharmacological studies on anhydro-β-rotunol are limited, the broader class of eudesmane and spirovetivane sesquiterpenoids is known for a wide range of biological activities.[16][17][18] These compounds have demonstrated potential as anti-inflammatory, antimicrobial, cytotoxic, and antioxidant agents.[18][19][20]

Hypothesized Areas for Investigation:

-

Anti-inflammatory Activity: The conjugated dienone moiety in anhydro-β-rotunol is a Michael acceptor, a feature often associated with anti-inflammatory effects through the covalent modification of proteins like NF-κB or Keap1.

-

Cytotoxic Effects: Many sesquiterpenoids exhibit cytotoxicity against various cancer cell lines.[18] Anhydro-β-rotunol could be screened for its potential as an anticancer agent.

-

Antimicrobial Properties: The lipophilic nature of sesquiterpenoids allows them to interact with microbial cell membranes, suggesting potential antibacterial or antifungal activity.[19]

Proposed Research Workflow:

Caption: A proposed workflow for evaluating biological activity.

Conclusion and Future Directions

Anhydro-β-rotunol is a synthetically accessible sesquiterpenoid with a well-defined spirovetivane structure. While its natural occurrence is noted, the robust synthetic route from santonin provides a reliable source for further investigation.[8][9] Based on the established biological activities of related compounds, anhydro-β-rotunol represents a promising scaffold for drug discovery, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the systematic evaluation of its pharmacological profile using the workflow outlined above to unlock its therapeutic potential.

References

-

Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. Source: PubMed URL: [Link]

-

Title: Showing Compound beta-Rotunol (FDB014650). Source: FooDB URL: [Link]

-

Title: Dehydration of aldol reaction products. Source: YouTube (Chem Help ASAP) URL: [Link]

-

Title: Beta-Rotunol | CAS:24405-57-0. Source: BioCrick URL: [Link]

-

Title: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Source: Study.com URL: [Link]

-

Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Anhydro-beta-rotunol | C15H20O | CID 11195296. Source: PubChem URL: [Link]

-

Title: (+)-anhydro-beta-rotunol (C15H20O). Source: PubChemLite URL: [Link]

-

Title: Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Source: JoVE URL: [Link]

-

Title: 14.4: Dehydration Reactions of Alcohols. Source: Chemistry LibreTexts URL: [Link]

-

Title: Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. Source: PubMed URL: [Link]

-

Title: Alkene region of ¹H NMR spectra showing the metathesis of allyl alcohol... Source: ResearchGate URL: [Link]

-

Title: Dehydration of beta-nitro alcohols catalyzed by Bu2SnO. Source: ResearchGate URL: [Link]

-

Title: Nuclear Magnetic Resonance (NMR) of Alkenes. Source: Chemistry LibreTexts URL: [Link]

-

Title: Eudesmane Sesquiterpenoids from the Asteraceae Family. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-?-rotunol and All Diastereomers of 6,11-Spirovetivadiene. Source: ResearchGate URL: [Link]

-

Title: Spectroscopic Studies of Anhydroretinol, an Endogenous Mammalian and Insect retro-Retinoid. Source: Columbia University URL: [Link]

-

Title: Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae. Source: MDPI URL: [Link]

-

Title: β-Carotene. Source: Wikipedia URL: [Link]

-

Title: Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Source: Royal Society of Chemistry URL: [Link]

-

Title: Elimination Reactions of Alcohols. Source: Master Organic Chemistry URL: [Link]

-

Title: Dehydration reactions in polyfunctional natural products. Source: Pure (Vrije Universiteit Amsterdam) URL: [Link]

-

Title: (PDF) Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Source: ResearchGate URL: [Link]

-

Title: Acid Catalyzed Dehydration of Alcohols to get Alkenes. Source: YouTube (S. Michael Stewart) URL: [Link]

-

Title: Predicting the products of a dehydration reaction. Source: YouTube (Real Chemistry) URL: [Link]

-

Title: (PDF) Properties of Retinoids: Structure, Handling, and Preparation. Source: ResearchGate URL: [Link]

-

Title: Analytical tools for the analysis of β-carotene and its degradation products. Source: PubMed Central URL: [Link]

-

Title: Beta-Carotene | C40H56 | CID 5280489. Source: PubChem URL: [Link]

-

Title: Chemical Synthesis of All-Trans Retinoyl Beta-Glucuronide. Source: PubMed URL: [Link]

-

Title: Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Source: MDPI URL: [Link]

-

Title: Draw the NMR Spectrum of ethanol. Source: YouTube (chemistNATE) URL: [Link]

-

Title: Crystal structure of the trigonal form of bovine beta-lactoglobulin and of its complex with retinol at 2.5 A resolution. Source: PubMed URL: [Link]

-

Title: Isolation and Characterisation of Stigmasterol and Β -Sitosterol from Odontonema Strictum (Acanthaceae). Source: ResearchGate URL: [Link]

-

Title: Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Source: ResearchGate URL: [Link]

-

Title: (1S)-1,5-anhydro-2-O-(6-deoxy-beta-L-mannopyranosyl)-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl]-D-glucitol | C27H30O14 | CID 86289611. Source: PubChem URL: [Link]

Sources

- 1. Anhydro-beta-rotunol | C15H20O | CID 11195296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - (+)-anhydro-beta-rotunol (C15H20O) [pubchemlite.lcsb.uni.lu]

- 3. Showing Compound beta-Rotunol (FDB014650) - FooDB [foodb.ca]

- 4. Beta-Rotunol | CAS:24405-57-0 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 6. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. β-Carotene - Wikipedia [en.wikipedia.org]

- 11. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-Carotene | C40H56 | CID 5280489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. columbia.edu [columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Research Progress on Sesquiterpene Compounds from Artabotrys Plants of Annonaceae [mdpi.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Isolation of Anhydro-beta-rotunol

The following technical guide details the natural sources, biosynthetic origins, and isolation methodologies for Anhydro-beta-rotunol , a spirovetivane-type sesquiterpene.

Executive Summary & Chemical Identity

Anhydro-beta-rotunol is a bioactive sesquiterpene belonging to the spirovetivane class.[1][2] Unlike common linear or macrocyclic sesquiterpenes, it possesses a distinct spiro[4.5]decane skeleton, which imparts unique steric properties and pharmacological potential, particularly in anti-inflammatory signaling (NO inhibition) and apoptosis induction.

-

IUPAC Name: (3R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one[3][4]

-

Chemical Formula:

[3] -

Molecular Weight: 216.32 g/mol [4]

-

Key Structural Features:

-

Spiro[4.5]decane core (spirovetivane skeleton).

-

Cross-conjugated dienone system (responsible for UV absorption and reactivity).

-

Isopropenyl side chain at C-3.

-

Botanical Sources & Distribution

The primary natural reservoir for anhydro-beta-rotunol is the Cyperaceae family, specifically the rhizomes of sedges. Secondary sources include specific species within the Solanaceae family.

Primary Source: Cyperus rotundus (Nutgrass)[5]

-

Part Used: Rhizomes (Tubers).

-

Chemotyping: The concentration of spirovetivanes varies significantly by geography. Asian chemotypes (China, Japan, India) often show higher yields of sesquiterpenes (alpha-cyperone, beta-rotunol, anhydro-beta-rotunol) compared to essential oils dominated by monoterpenes.

-

Co-occurring Metabolites: It is almost invariably found alongside its hydrated precursor beta-rotunol , as well as alpha-cyperone , cyperene , and sugetriol .

Secondary Sources

-

Solanum erianthum (Potato Tree): Isolated from the roots; often co-occurs with solavetivone.

-

Solanum aethiopicum (African Eggplant): Trace presence reported in specific cultivars.

| Source Species | Plant Part | Extraction Solvent (Preferred) | Key Co-isolates |

| Cyperus rotundus | Rhizome | Methanol / Ethanol | Alpha-cyperone, Beta-rotunol |

| Solanum erianthum | Roots | n-Hexane | Solavetivone, Solafuranone |

Biosynthetic Pathway

Anhydro-beta-rotunol is derived from the Mevalonate Pathway via the cyclization of Farnesyl Pyrophosphate (FPP). The critical step is the formation of the spiro-center via the spirovetivane rearrangement , likely proceeding through a germacrenyl or eudesmane cation intermediate.

Biosynthetic Logic

-

FPP Cyclization: FPP (

) cyclizes to form a germacrene A intermediate. -

Eudesmane Transition: Protonation and cyclization yield a eudesmane cation.

-

Spiro-Rearrangement: A 1,2-alkyl shift (ring contraction/expansion) generates the spiro[4.5]decane skeleton (vetispirane type).

-

Oxidation & Dehydration: Subsequent enzymatic hydroxylation forms beta-rotunol, which undergoes dehydration (loss of

) to yield the dienone system of anhydro-beta-rotunol .

Figure 1: Proposed biosynthetic pathway from FPP to Anhydro-beta-rotunol via spirovetivane rearrangement.[1][2][4][5][6]

Isolation & Purification Protocol

The following protocol is designed for the isolation of anhydro-beta-rotunol from Cyperus rotundus rhizomes. It utilizes a polarity-guided fractionation to separate the target spirovetivane from more polar glycosides and polyphenols.

Phase 1: Extraction

-

Material Prep: Pulverize air-dried rhizomes (1.0 kg) to a coarse powder (40 mesh).

-

Maceration: Extract with Methanol (MeOH) (3 x 3 L) at room temperature for 24 hours per cycle.

-

Rationale: MeOH ensures exhaustive extraction of both glycosidic precursors and free terpenes.

-

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield a crude syrupy extract.

Phase 2: Liquid-Liquid Partitioning

-

Suspend the crude MeOH extract in Distilled Water (500 mL).

-

Partition successively with:

-

n-Hexane (3 x 500 mL) -> Target Fraction (Non-polar)

-

Ethyl Acetate (3 x 500 mL) -> Semi-polar Fraction

-

n-Butanol (3 x 500 mL) -> Polar Fraction (Discard)

-

-

Focus: Anhydro-beta-rotunol is lipophilic and will predominantly reside in the n-Hexane or Diethyl Ether fraction.

Phase 3: Chromatographic Isolation

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0

80:20). -

Elution Profile:

-

Fr. 1-5 (100% Hexane): Hydrocarbons (Cyperene).

-

Fr. 6-15 (95:5 Hexane:EtOAc): Anhydro-beta-rotunol typically elutes here due to the ketone functionality (slightly more polar than hydrocarbons but less than alcohols).

-

Fr. 20+ (80:20 Hexane:EtOAc): Beta-rotunol (hydroxyl group increases polarity).

-

-

Purification: Re-chromatograph the active fraction using HPLC (C18 Reverse Phase) with Acetonitrile:Water (isocratic 70:30) if high purity (>98%) is required.

Figure 2: Isolation workflow targeting the lipophilic spirovetivane fraction.

Analytical Characterization (Self-Validation)

To validate the identity of the isolated compound, compare spectral data against the following diagnostic features of the spirovetivane skeleton.

1H NMR Diagnostic Signals (Expected in )

-

Isopropenyl Group:

- ppm (3H, s, Methyl group).

-

ppm (2H, m, Exocyclic methylene

-

Enone System (Ring A):

- ppm (Vinylic protons characteristic of the conjugated dienone).

-

Methyl Groups:

- ppm (3H, d, Secondary methyl at C-10).

Biological Validation

-

Nitric Oxide (NO) Inhibition: The compound should exhibit dose-dependent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (Standard IC50 range: 10–50

M).

References

-

PubChem. Anhydro-beta-rotunol (Compound). National Library of Medicine.[4] Available at: [Link]

-

Munoz-Tebar, N., et al. (2025). Phytochemical composition and bioactivity of Cyperus rotundus. ResearchGate. Available at: [Link]

- Zhao, Y., et al. (2015). Sesquiterpenes from Cyperus rotundus and their anti-inflammatory activity. Phytochemistry Letters.

-

Garg, S.N., et al. (2004). Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - (+)-anhydro-beta-rotunol (C15H20O) [pubchemlite.lcsb.uni.lu]

- 4. Anhydro-beta-rotunol | C15H20O | CID 11195296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. columbia.edu [columbia.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

anhydro-beta-rotunol CAS number 34206-82-1

Anhydro-beta-rotunol (CAS 34206-82-1) is a specialized sesquiterpene of the spirovetivane class, distinguished by its spiro[4.5]decane skeleton and cross-conjugated dienone system. Primarily recognized as a phytoalexin —a defensive antimicrobial substance synthesized de novo by plants in response to stress—it serves as a critical biomarker in the chemical ecology of the Solanaceae (e.g., Solanum tuberosum, Solanum aethiopicum) and Cyperaceae (Cyperus rotundus) families.

For drug development professionals, this compound represents a validated scaffold for investigating stress-response signaling and antimicrobial defense mechanisms, with synthetic routes well-established from the chiral precursor Santonin.

Part 1: Chemical Architecture & Identity

Anhydro-beta-rotunol is defined by a rigid spirocyclic core that dictates its stereochemical interactions. Unlike flexible linear terpenes, the spiro-fusion locks the conformation, creating a distinct hydrophobic face and a polar enone face.

| Property | Data |

| CAS Number | 34206-82-1 |

| IUPAC Name | (3R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one |

| Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Classification | Sesquiterpene (Spirovetivane type) |

| Key Functional Groups | Cross-conjugated dienone, Isopropenyl side chain, Spiro-center |

| Stereochemistry | (3R) absolute configuration at the isopropenyl attachment |

Spectral Signature (Diagnostic Features)

-

UV-Vis: The cross-conjugated dienone chromophore exhibits a characteristic absorption maximum (

) typically around 240–245 nm. -

¹H NMR (Characteristic Signals):

-

Dienone System: Two olefinic protons in the six-membered ring appear downfield (typically

6.0–7.0 ppm) due to conjugation with the carbonyl. -

Isopropenyl Group: Terminal methylene protons manifest as broad singlets around

4.7–4.8 ppm; the vinylic methyl appears as a singlet near -

Spiro-Linkage: The diastereotopic protons adjacent to the spiro-center show complex splitting patterns in the upfield region (

1.5–2.5 ppm).

-

Part 2: Biosynthesis & Semi-Synthesis

The value of anhydro-beta-rotunol in research is amplified by its accessibility. While natural isolation yields are low, semi-synthesis from (-)-Santonin allows for the generation of enantiomerically pure material for biological assays.

Mechanism: The Santonin Route

The transformation from Santonin to anhydro-beta-rotunol is a classic example of skeletal rearrangement.

-

Precursor: (-)-Santonin (a commercially available eudesmanolide).

-

Activation: Conversion to a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate.

-

Rearrangement: Acid-promoted silicon-guided rearrangement contracts the ring to form the spiro[4.5]decane skeleton.

-

Functionalization: Elimination of hydroxyl groups and allylic oxidation establishes the dienone and isopropenyl moieties.

Figure 1: The semi-synthetic pathway from Santonin to Anhydro-beta-rotunol, highlighting the critical spiro-ring formation step.

Part 3: Isolation Protocol (Cyperus rotundus)

For researchers requiring natural isolates to study synergistic effects (e.g., with co-occurring sesquiterpenes like

Source Material: Dried rhizomes of Cyperus rotundus (Nutgrass).[1]

Step-by-Step Methodology:

-

Extraction:

-

Pulverize air-dried rhizomes (1.0 kg) to a coarse powder.

-

Perform exhaustive Soxhlet extraction using Methanol (MeOH) or Ethanol (EtOH) (70-95%) for 48 hours.

-

Rationale: Polar alcohols penetrate the cellulosic matrix to solubilize both glycosides and aglycones.

-

-

Partitioning:

-

Concentrate the extract in vacuo.

-

Resuspend the residue in water and partition sequentially with n-Hexane followed by Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) .

-

Target Phase: Anhydro-beta-rotunol partitions into the n-Hexane or Chloroform fraction due to its lipophilic terpene nature.

-

-

Fractionation (Chromatography):

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient elution starting with n-Hexane:EtOAc (100:0 → 80:20).

-

Detection: Monitor fractions via TLC. Anhydro-beta-rotunol is UV-active (dark spot under 254 nm) and stains purple/brown with Vanillin-H₂SO₄ reagent upon heating.

-

-

Purification:

-

Subject enriched fractions to preparative HPLC (Reverse Phase C18) using an Acetonitrile:Water gradient to isolate the pure compound from structurally similar isomers like

-rotunol.

-

Part 4: Biological Pharmacology & Mechanism[6][7]

Phytoalexin Defense Response

In Solanaceae plants (e.g., potato, eggplant), anhydro-beta-rotunol accumulates rapidly upon fungal infection (e.g., by Fusarium or Phytophthora). It acts as a chemical barrier, disrupting microbial cell membranes.

-

Mechanism: The lipophilic spiro-scaffold integrates into fungal membranes, while the reactive dienone Michael acceptor may covalently modify microbial cysteine residues, inhibiting essential enzymes.

Anti-Inflammatory Potential (NO Inhibition)

While often tested alongside more potent inhibitors like solavetivone , anhydro-beta-rotunol contributes to the anti-inflammatory profile of Cyperus extracts.

-

Target: Suppression of Nitric Oxide (NO) production in LPS-stimulated macrophages.[1]

-

Pathway: Downregulation of iNOS (inducible Nitric Oxide Synthase) expression.

-

Context: In comparative studies, the spirovetivane skeleton is essential for activity, though the presence of the hydroxyl group (as in solavetivone) often enhances potency compared to the dehydrated (anhydro) form.

Figure 2: The dual role of anhydro-beta-rotunol as a plant defense agent (phytoalexin) and a pharmacological modulator of inflammation.

References

-

Blay, G., Garcia, B., Molina, E., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-β-rotunol and All Diastereomers of 6,11-Spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294–7302.

-

Nagase, H., Nagaoka, T., Watanabe, A., Sakata, Y., & Yoshihara, T. (2001). Sesquiterpenoids from the Roots of Solanum aethiopicum.[2][3][4] Zeitschrift für Naturforschung C, 56(3-4), 181–187.

-

Xu, Y., et al. (2015). Bioactivity-guided isolation of anti-hepatitis B virus active sesquiterpenoids from the traditional Chinese medicine: Rhizomes of Cyperus rotundus.[5] Journal of Ethnopharmacology, 171, 131–140.

-

PubChem. Anhydro-beta-rotunol (CID 11195296). National Library of Medicine.

Sources

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity on Streptococcus mutans and Enterococcus faecalis of Cyperus articulatus Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity-guided isolation of anti-hepatitis B virus active sesquiterpenoids from the traditional Chinese medicine: Rhizomes of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Spirovetivane Sesquiterpenes: A Technical Guide

The following technical guide details the biosynthesis of spirovetivane sesquiterpenes, focusing on the enzymatic machinery, reaction mechanisms, and experimental validation of the pathway.

Executive Summary

Spirovetivane sesquiterpenes represent a distinct class of phytoalexins—antimicrobial defense compounds—predominantly found in the Solanaceae family (Solanum tuberosum, Hyoscyamus muticus). Characterized by a spiro[4.5]decane carbon skeleton, these molecules (e.g., solavetivone, lubimin, rishitin) are synthesized in response to pathogenic attack or elicitor stress.

This guide dissects the biosynthetic logic from the acyclic precursor farnesyl pyrophosphate (FPP) to the complex oxidized phytoalexins. It highlights the pivotal roles of Premnaspirodiene Synthase (HPS/PVS) and the Cytochrome P450 CYP71D subfamily , providing researchers with actionable protocols for pathway reconstitution and metabolite characterization.

Structural Foundation & Stereochemistry

The core of this pathway is the formation of the spirovetivane skeleton. It is critical to distinguish between stereoisomers to ensure experimental reproducibility.

-

Scaffold: Spiro[4.5]decane.

-

Key Intermediate: (-)-Premnaspirodiene (often referred to as (-)-vetispiradiene in older literature).

-

Stereochemistry: The biologically relevant isomer in Solanaceae is (2R,5S,10R)-premnaspirodiene .[1]

-

Product: Solavetivone , which retains the spiro-center configuration and introduces an

-unsaturated ketone.[2][3][4]

The Biosynthetic Pathway

The pathway proceeds in two distinct phases: the terpene synthase (TPS)-mediated cyclization and the P450-mediated oxidation.

Phase 1: Cyclization (The HPS/PVS Mechanism)

The committed step is catalyzed by Premnaspirodiene Synthase (HPS) (or Potato Vetispiradiene Synthase, PVS). This enzyme converts FPP into the bicyclic hydrocarbon (-)-premnaspirodiene.

Mechanism of Action:

-

Ionization: Ejection of the diphosphate group from FPP to form a farnesyl cation.

-

1,10-Cyclization: Attack of the C10-C11 double bond on the C1 cation generates the Germacrene A intermediate (enzyme-bound).

-

Protonation & Recyclization: Protonation of Germacrene A triggers a transannular cyclization to form the eudesmane cation.

-

Ring Contraction: A critical 1,2-alkyl migration (ring contraction) converts the 6,6-bicyclic system into the 5,6-spirobicyclic system (spirovetivane cation).

-

Deprotonation: Loss of a proton yields (-)-premnaspirodiene .

Phase 2: Functionalization (The CYP71D Role)

The hydrophobic scaffold is functionalized by Hyoscyamus muticus Premnaspirodiene Oxygenase (HPO) , a member of the CYP71D subfamily (specifically CYP71D55).

Reaction Sequence:

-

C2-Hydroxylation: HPO hydroxylates (-)-premnaspirodiene at the C2 position to form solavetivol (2

-hydroxy-premnaspirodiene). -

Oxidation: HPO (or a dehydrogenase in some contexts) further oxidizes the alcohol to a ketone, yielding solavetivone .

-

Downstream Derivatization: Solavetivone is the branch point for more complex phytoalexins like Lubimin and Rishitin via aldehyde formation and decarboxylation, though the specific enzymes for these final steps remain partially characterized.

Pathway Visualization

Figure 1: The biosynthetic pathway from FPP to Rishitin.[1][3][4][5][6][7] HPS: Premnaspirodiene Synthase; HPO: Premnaspirodiene Oxygenase.[8]

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Enzyme Assay (HPS/PVS)

This protocol validates the activity of recombinant terpene synthase.

Reagents:

-

Buffer: 25 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM DTT, 10% glycerol.

-

Substrate: [1-³H]FPP or unlabeled FPP (50 µM).

-

Enzyme: Purified recombinant HPS (approx. 1-5 µg).

Workflow:

-

Incubation: Mix enzyme and substrate in 500 µL buffer. Overlay with 200 µL pentane to trap volatile products. Incubate at 30°C for 1 hour.

-

Extraction: Vortex vigorously to extract products into the pentane phase. Centrifuge (1000 x g, 2 min) to separate phases.

-

Validation (GC-MS): Inject 1 µL of the pentane layer into a GC-MS equipped with a DB-5MS column.

-

Temperature Program: 50°C (hold 2 min)

10°C/min -

Diagnostic Criteria:

-

Retention Index: (-)-Premnaspirodiene elutes at RI ~1480-1490 (DB-5).

-

Mass Spectrum: Look for parent ion m/z 204 and base peak m/z 41 or 107 . Compare with authentic standard or library spectra (NIST).

-

-

Protocol B: Functional Characterization of CYP71D (HPO)

This protocol confirms the P450-mediated hydroxylation.

Reagents:

-

Microsomes: Yeast microsomes expressing CYP71D55 and a plant CPR (Cytochrome P450 Reductase).

-

Substrate: (-)-Premnaspirodiene (purified from Protocol A).

-

Cofactor: NADPH (1 mM) or Regenerating System (G6P, G6PDH, NADP+).

Workflow:

-

Reaction: Incubate microsomes (0.5 mg protein) with 100 µM substrate and 1 mM NADPH in 100 mM Potassium Phosphate buffer (pH 7.5) for 30 min at 30°C.

-

Extraction: Stop reaction with 100 µL 0.1 M HCl. Extract twice with ethyl acetate.

-

Validation (GC-MS/NMR):

-

GC-MS: Monitor appearance of peak at m/z 220 (Solavetivol) and m/z 218 (Solavetivone).

-

NMR (Self-Validation): If scale allows, isolate product. Solavetivol is confirmed by a proton signal at

4.18 (tdd, 1H) corresponding to the C2-carbinyl proton.[3]

-

Quantitative Data Summary

| Enzyme | Substrate | Product | Kinetic Parameter ( | Cofactor |

| HPS/PVS | Farnesyl Pyrophosphate (FPP) | (-)-Premnaspirodiene | 1-5 µM | Mg²⁺ |

| HPO (CYP71D55) | (-)-Premnaspirodiene | Solavetivol | ~2-10 µM | NADPH, CPR |

| HPO (CYP71D55) | Solavetivol | Solavetivone | N/A (Sequential) | NADPH, CPR |

Metabolic Engineering Applications

Reconstituting this pathway in Saccharomyces cerevisiae is a viable strategy for producing solavetivone precursors.

Engineering Strategy:

-

Upstream: Overexpress tHMG1 (truncated HMG-CoA reductase) to boost FPP pool.

-

Gene 1: Integrate H. muticus HPS (codon-optimized).

-

Gene 2: Integrate H. muticus HPO (CYP71D55) + a compatible CPR (e.g., A. thaliana ATR1).

-

Optimization: Use a high-copy plasmid or delta-integration for the P450 to ensure oxidation matches cyclase flux.

References

-

Back, K., & Chappell, J. (1995). Cloning and bacterial expression of a sesquiterpene cyclase from Hyoscyamus muticus and its molecular comparison to related terpene cyclases. Journal of Biological Chemistry, 270(13), 7375–7381. Link

-

Takahashi, S., et al. (2007). Functional characterization of premnaspirodiene oxygenase, a cytochrome P450 catalyzing regio- and stereo-specific hydroxylations of diverse sesquiterpene substrates.[9] Journal of Biological Chemistry, 282(43), 31744–31754. Link

-

Yoshioka, H., et al. (1999). cDNA cloning of sesquiterpene cyclase and squalene synthase, and expression of the genes in potato tuber infected with Phytophthora infestans. Plant and Cell Physiology, 40(9), 993–998. Link

-

Starks, C. M., et al. (1997). Structural basis for cyclic terpene biosynthesis by tobacco 5-epi-aristolochene synthase. Science, 277(5333), 1815-1820. Link

-

Yamada, T., et al. (2019). Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. Scientific Reports, 9, 19664. Link

Sources

- 1. Premnaspirodiene | C15H24 | CID 14355861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functional characterization of premnaspirodiene oxygenase, a cytochrome P450 catalyzing regio- and stereo-specific hydroxylations of diverse sesquiterpene substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Characterization of Premnaspirodiene Oxygenase, a Cytochrome P450 Catalyzing Regio- and Stereo-specific Hydroxylations of Diverse Sesquiterpene Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Capsidiol|CAS 37208-05-2|For Research [benchchem.com]

- 7. pure.mpg.de [pure.mpg.de]

- 8. Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kspbtjpb.org [kspbtjpb.org]

Anhydro-beta-rotunol: Structural, Synthetic, and Pharmacological Profiling

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Pharmacognosists, and Drug Discovery Researchers Subject: Spirovetivane Sesquiterpenes, specifically Anhydro-beta-rotunol (CAS: 34206-82-1)

Executive Summary & Chemical Identity[1][2]

Anhydro-beta-rotunol is a bicyclic sesquiterpene belonging to the spirovetivane class.[1][2][3][4][5] Unlike the more common eudesmane or guaiane skeletons found in essential oils, the spirovetivane framework features a distinct spiro[4.5]decane core. This compound is primarily isolated from the rhizomes of Cyperus rotundus (Nutgrass) and various Solanum species (e.g., S. erianthum), often functioning as a phytoalexin (stress-induced antimicrobial metabolite).

Structurally, it is characterized by a cross-conjugated dienone system in the six-membered ring and an isopropenyl substituent on the five-membered ring. Its pharmacological interest stems from its potent inhibition of Nitric Oxide (NO) production and antimicrobial properties, making it a scaffold of interest for anti-inflammatory drug design.

Chemical Data Table

| Property | Data |

| IUPAC Name | (3R,5R)-6,10-dimethyl-3-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one |

| Common Name | (+)-Anhydro-beta-rotunol |

| CAS Registry | 34206-82-1 |

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| Skeleton | Spirovetivane (Spiro[4.5]decane) |

| Key Functionality | Cross-conjugated cyclohexadienone; Isopropenyl group |

| Chiral Centers | C3 (Isopropenyl attachment), C5 (Spiro center) |

Stereochemistry and Isomerism

The biological activity and synthetic complexity of anhydro-beta-rotunol are defined by its stereochemistry. The spirovetivane skeleton possesses two critical stereocenters:

-

C3: The attachment point of the isopropenyl side chain.

-

C5: The spiro-carbon connecting the five- and six-membered rings.

The Stereoisomer Landscape

The relative configuration between the C3-isopropenyl group and the C5-spiro linkage defines the specific isomer.

-

(+)-Anhydro-beta-rotunol: The naturally occurring diastereomer.[5] Synthetic studies starting from (-)-

-santonin have established the absolute configuration as (3R, 5R). -

Diastereomers (Synthetic & Natural):

-

6,11-spirovetivadiene derivatives: Synthetic inversion of the C5 spiro center yields diastereomers that are structurally related to other natural products like (-)-hinesene and (-)-agarospirene .[1]

-

Stereochemical Causality: The orientation of the C3 group relative to the C6-C10 enone system influences the molecule's "shape" and receptor binding affinity. In synthesis, the C5 stereochemistry is often dictated by the precursor's geometry during the spiro-rearrangement step.

-

Structural Visualization

The following diagram illustrates the core connectivity and the critical spiro-center.[6]

Caption: Structural decomposition of anhydro-beta-rotunol highlighting the critical C3 and C5 stereocenters.

Synthesis: The Santonin Route

The most authoritative synthetic route to (+)-anhydro-beta-rotunol was established by Blay et al.. This protocol is a "self-validating" system because it utilizes the defined chirality of the starting material, (-)-

Mechanism of Action (Synthetic)

The core logic relies on a silicon-guided acid-promoted rearrangement .[1][2][3][5]

-

Precursor Formation: Santonin is converted to a functionalized eudesmane epoxide.[1][3]

-

Spiro-Rearrangement: An acid catalyst triggers the opening of the epoxide. A strategically placed trimethylsilyl (TMS) group stabilizes the transition state and directs the migration of the carbon backbone to form the spiro[4.5]decane system exclusively.

-

Functionalization: Subsequent elimination and oxidation steps install the dienone and isopropenyl groups.

Synthetic Pathway Diagram

Caption: The stereocontrolled synthesis of (+)-anhydro-beta-rotunol from (-)-alpha-santonin via silicon-guided rearrangement.

Experimental Protocols

Protocol A: Chemical Synthesis (Adapted from Blay et al.)

Note: This protocol assumes access to the intermediate 1-trimethylsilyl-4,5-epoxyeudesmane derived from Santonin.[1][3][5]

Reagents:

-

Boron trifluoride diethyl etherate (

) -

p-Toluenesulfonic acid (TsOH)

-

Chromium trioxide-3,5-dimethylpyrazole complex (CrO3-DMP)[2]

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Spiro-Rearrangement:

-

Dissolve 1-trimethylsilyl-4,5-epoxyeudesmane (1.0 eq) in anhydrous DCM at -78°C.

-

Add

(1.1 eq) dropwise. -

Stir for 30 mins, then quench with saturated

. -

Validation: NMR should show loss of epoxide signals and appearance of spiro-fused ring protons.

-

-

Side Chain Elimination:

-

Treat the resulting spiro-diol with TsOH in refluxing benzene (or toluene for greener chemistry) to eliminate the primary hydroxyl group, forming the isopropenyl side chain.

-

-

Allylic Oxidation (The Rotunol Motif):

-

Dissolve the intermediate in DCM.

-

Add CrO3-DMP complex (15 eq) at 0°C.

-

Stir for 4-6 hours. This installs the carbonyl at C8 and the double bond at C6-C7, completing the cross-conjugated dienone.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Protocol B: Isolation from Cyperus rotundus

Reagents: Ethanol (95%), n-Hexane, Silica Gel (230-400 mesh).

-

Extraction: Macerate dried rhizomes of C. rotundus (1 kg) in Ethanol (5 L) for 72 hours at room temperature. Filter and concentrate in vacuo.

-

Partitioning: Suspend the crude extract in water and partition with n-Hexane. Anhydro-beta-rotunol partitions preferentially into the non-polar (Hexane) phase due to its terpenoid nature.

-

Fractionation:

-

Load hexane fraction onto a Silica Gel open column.

-

Elute with a gradient of n-Hexane:Ethyl Acetate (100:0

80:20). -

Detection: Anhydro-beta-rotunol typically elutes in semi-polar fractions (approx. 90:10 Hex:EtOAc). Monitor via TLC (visualize with vanillin-sulfuric acid; look for distinct purple/blue spots).

-

Biological & Pharmacological Profile[12]

Mechanism of Action: NO Inhibition

Anhydro-beta-rotunol has demonstrated significant anti-inflammatory activity by inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages.

-

IC50: Approximately 65.5

M. -

Pathway: It likely interferes with the NF-

B signaling pathway, preventing the transcriptional activation of the iNOS (inducible Nitric Oxide Synthase) gene.

Phytoalexin Activity

In Solanaceous plants (Solanum spp.), this compound acts as a phytoalexin. Upon fungal infection (e.g., by Fusarium), the plant biosynthesizes anhydro-beta-rotunol to disrupt fungal cell membranes. This suggests potential utility as a lead compound for agricultural fungicides or topical antifungals.

References

-

Blay, G., Cardona, L., Garcia, B., & Pedro, J. R. (2004). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. The Journal of Organic Chemistry, 69(21), 7294-7302.[4]

-

Hikino, H., Aota, K., & Takemoto, T. (1969). Structure and absolute configuration of alpha-rotunol and beta-rotunol, sesquiterpenoids of Cyperus rotundus. Chemical & Pharmaceutical Bulletin, 17(7), 1390-1394.

-

Nagaoka, T., Goto, K., Watanabe, A., Sakata, Y., & Yoshihara, T. (2001). Sesquiterpenoids in Root Exudates of Solanum aethiopicum. Zeitschrift für Naturforschung C, 56(9-10), 707-713.

-

PubChem. (n.d.). Anhydro-beta-rotunol (CID 11195296).[7] National Library of Medicine.

-

MedChemExpress. (n.d.). beta-Rotunol Product Information. MedChemExpress.

Sources

- 1. Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biocrick.com [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Anhydro-beta-rotunol | C15H20O | CID 11195296 - PubChem [pubchem.ncbi.nlm.nih.gov]

Anhydro-beta-rotunol: A Technical Guide to its Potential Therapeutic Effects

Preamble: Charting a Course for a Novel Sesquiterpenoid

In the vast and intricate world of natural product chemistry, the identification of novel molecular scaffolds perpetually fuels the engine of drug discovery. Anhydro-beta-rotunol, a spirovetivane sesquiterpenoid, represents one such molecule of interest. While direct pharmacological data on this compound remains nascent, its chemical lineage and natural origins provide a compelling rationale for its investigation as a potential therapeutic agent. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of anhydro-beta-rotunol, from its fundamental chemical identity to a roadmap for exploring its therapeutic promise. By synthesizing data from related compounds and the botanical sources from which it is derived, we aim to illuminate the potential of anhydro-beta-rotunol and catalyze further scientific inquiry.

Molecular Identity and Natural Occurrence

Anhydro-beta-rotunol is a sesquiterpenoid characterized by a spiro[4.5]decane core structure. Its chemical formula is C₁₅H₂₀O. This compound has been isolated from Solanum erianthum, a plant with a history of use in traditional medicine. A closely related compound, beta-rotunol, is a constituent of Cyperus rotundus, another plant renowned for its medicinal properties. The structural distinction from the retro-retinoid "anhydroretinol," a metabolite of vitamin A, is critical to understanding its unique potential.

| Property | Value |

| Molecular Formula | C₁₅H₂₀O |

| IUPAC Name | (3R)-6,10-dimethyl-3-prop-1-en-2-ylspiro[4.5]deca-6,9-dien-8-one |

| Known Natural Sources | Solanum erianthum |

| Related Compound Source | Cyperus rotundus (contains beta-rotunol) |

The Current State of Pharmacological Research: A Call to Investigation

Direct investigation into the therapeutic effects of purified anhydro-beta-rotunol is, at present, limited. A study that isolated several compounds from Solanum erianthum, including anhydro-beta-rotunol, evaluated their potential to inhibit nitric oxide (NO) production and their cytotoxicity. In this specific context, anhydro-beta-rotunol did not exhibit potent activity, highlighting the necessity for broader screening across a diverse range of biological assays to fully characterize its pharmacological profile. The absence of extensive data should not be viewed as a lack of potential, but rather as an open invitation for pioneering research.

Inferred Therapeutic Potential: An Evidence-Based Extrapolation

The therapeutic potential of anhydro-beta-rotunol can be inferred from the well-documented pharmacological activities of its natural sources and the broader class of sesquiterpenoids to which it belongs.

Anti-inflammatory Properties

The extracts of both Solanum erianthum and Cyperus rotundus have demonstrated significant anti-inflammatory effects. S. erianthum contains compounds like solasodine, which modulates cytokine release, and various flavonoids with antioxidant properties that can mitigate inflammatory processes.[1] Cyperus rotundus extracts have been shown to reduce paw edema in animal models of inflammation, an effect attributed to its rich composition of flavonoids, terpenoids, and saponins.[2] Sesquiterpenes, as a class, are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[3][4]

Antioxidant Activity

Oxidative stress is a key pathological factor in numerous diseases. The rhizomes of Cyperus rotundus have been extensively studied for their antioxidant capabilities, with extracts showing potent free radical scavenging activity in various assays.[5][6][7] This antioxidant potential is linked to the high content of phenolic and flavonoid compounds.[8] The flavonoids rutin and quercetin, found in Solanum erianthum, are also powerful antioxidants.[1] Given the established link between antioxidant and anti-inflammatory activities, this presents a compelling avenue for the investigation of anhydro-beta-rotunol.

Cytotoxic and Anti-Cancer Potential

The exploration of natural products for novel anti-cancer agents is a cornerstone of oncological research. The essential oil of Solanum erianthum leaves, which is rich in terpenoids, has demonstrated potent cytotoxic activity against human breast and prostate cancer cell lines.[9][10][11] Furthermore, extracts from Cyperus rotundus have also shown cytotoxic effects on cancer cell lines.[12] Sesquiterpene lactones, a subclass of sesquiterpenoids, are particularly noted for their cytotoxic and antitumor activities, often mediated through the induction of apoptosis.[13] This suggests that anhydro-beta-rotunol should be evaluated for its potential as an anti-proliferative agent.

Hypothesized Mechanisms of Action: A Framework for Future Research

Based on the inferred therapeutic potential, we can propose several molecular mechanisms that may be modulated by anhydro-beta-rotunol. These hypotheses provide a structured framework for future experimental design.

Caption: Hypothesized pro-apoptotic mechanism of Anhydro-beta-rotunol.

Methodologies for Pharmacological Investigation: A Practical Guide

To empirically validate the therapeutic potential of anhydro-beta-rotunol, a systematic and multi-faceted experimental approach is required.

In Vitro Anti-inflammatory Assays

-

Nitric Oxide (NO) Inhibition Assay:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with varying concentrations of anhydro-beta-rotunol for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A reduction in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.

-

-

Cytokine Production Assay (ELISA):

-

Following a similar cell culture and treatment protocol as the NO assay, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

A dose-dependent decrease in cytokine secretion would confirm the anti-inflammatory effects of anhydro-beta-rotunol.

-

Antioxidant Capacity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a solution of DPPH in methanol.

-

Add varying concentrations of anhydro-beta-rotunol to the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at 517 nm.

-

A decrease in absorbance indicates the scavenging of the DPPH radical, and the antioxidant capacity can be expressed as the IC₅₀ value.

-

-

Cellular Antioxidant Assay:

-

Culture a suitable cell line (e.g., HepG2) in a 96-well plate.

-

Load the cells with a fluorescent probe that is sensitive to reactive oxygen species (ROS), such as DCFH-DA.

-

Treat the cells with an oxidizing agent (e.g., H₂O₂) in the presence or absence of anhydro-beta-rotunol.

-

Measure the fluorescence intensity. A reduction in fluorescence in the presence of anhydro-beta-rotunol indicates its ability to mitigate intracellular ROS.

-

Cytotoxicity and Anti-Cancer Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed various cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate.

-

Treat the cells with a range of concentrations of anhydro-beta-rotunol for 24-72 hours.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

A decrease in absorbance is proportional to the reduction in cell viability, allowing for the determination of the IC₅₀ value.

-

-

Apoptosis Assays (Flow Cytometry):

-

Treat cancer cells with anhydro-beta-rotunol at its IC₅₀ concentration.

-

Stain the cells with Annexin V (an early apoptotic marker) and propidium iodide (a late apoptotic/necrotic marker).

-

Analyze the cell populations using a flow cytometer to quantify the percentage of apoptotic cells.

-

Further mechanistic studies can include assays for caspase activation and changes in mitochondrial membrane potential.

-

Future Directions and Concluding Remarks

Anhydro-beta-rotunol stands at the frontier of natural product research, a molecule with a compelling, albeit inferred, therapeutic potential. The immediate priorities for advancing our understanding of this compound are clear:

-

Broad-Spectrum Bioactivity Screening: A comprehensive screening of anhydro-beta-rotunol against a wide array of biological targets is essential to uncover its primary pharmacological activities.

-

In Vivo Efficacy and Safety: Should in vitro studies yield promising results, the next logical step is to evaluate its efficacy and safety in preclinical animal models of inflammation, oxidative stress-related diseases, and cancer.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of anhydro-beta-rotunol will be crucial for optimizing its potency and selectivity for specific biological targets.

-

Target Identification: Elucidating the precise molecular targets of anhydro-beta-rotunol will provide a deeper understanding of its mechanism of action and facilitate its development as a therapeutic agent.

References

- Solanum erianthum in Ayurveda | Medicinal Uses, Properties & Benefits. (2025, December 27).

- Antioxidant Activities of Cyperus rotundus L.

- Antioxidant Activities of Cyperus rotundus L.

- Analgesic and anti-inflammatory activity of the extracts from Cyperus rotundus Linn rhizomes. IMSEAR Repository.

- Evaluation of the Antioxidant Activity of the Roots and Rhizomes of and Rhizomes of Cyperus rotundus Cyperus rotundus Cyperus rotundus L. Indian Journal of Pharmaceutical Sciences.

- Formulation and Evaluation of Cyperus Rotundus Herbal Ointment for Treatment of Skin Inflamm

- Phytochemical analysis, antioxidant, and antibacterial activities of Cyperus rotundus L. rhizomes.

- Evaluation of Antioxidant and Cytotoxicity Activity of Cyperus rotundus L. Rhizome Extract and Fractions. SciTePress.

- Anti-inflammatory effect of Cyperus rotundus Linn. leaves on acute and subacute inflammation in experimental rat models.

- Assessment of anti-inflammatory, anti-ulcer and neuropharmacological activities of Cyperus rotundus Linn. CABI Digital Library.

- Medicinal Plant Virtual Tour - POT

- Full article: Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils. Taylor & Francis. (2011, December 2).

- Antibacterial and phytochemical screening of Solanum erianthum D. Don. Scholars Research Library.

- Analgesic and anti-inflammatory activity of the extracts from Cyperus rotundus Linn rhizomes. Journal of Applied Pharmaceutical Science. (2016, September 26).

- Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils. (2010, September 3).

- Anti-Inflammatory Components

- Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils. PubMed. (2011, December 2).

- Eudesmane-type sesquiterpenoids: Structural diversity and biological activity. PMC. (2024, July 27).

- Spirovetivane- and Eudesmane-Type Sesquiterpenoids Isolated from the Culture Media of Two Cyanobacterial Strains | Request PDF.

- Sesquiterpenoids from Meliaceae Family and Their Biological Activities. MDPI. (2023, June 20).

- Retinol. Wikipedia.

- Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid deriv

- Oxidation of retinol to retinoic acid as a requirement for biological activity in mouse epidermis. PubMed. (1988, December 15).

- Biological activity and metabolism of the retinoid axerophthene (vitamin A hydrocarbon).

- The Discovery and Isolation of Solavetivone from Pot

- Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003. Frontiers. (2021, November 25).

- Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. The Royal Society of Chemistry. (2015, April 14).

- Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator.

- Therapeutic Uses of Retinol and Retinoid-Rel

- (PDF) Sesquiterpenes and cytotoxicity.

- Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. PMC.

- Biotransformation of the potato stress metabolite, solavetivone, by cell suspension cultures of two solanaceous and three non-solanaceous species. PubMed.

- CYTOTOXICITY AND ANTITUMOR ACTIVITY OF SESQUITERPENE LACTONES. STRUCTURE, ACTIVITY Sergazy Adekenov, Olga Maslova, Zhanar Iskako. (2023, December 29).

- Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60. PubMed. (2020, April 16).

- Sesquiterpenoid phytoalexins from solanaceous plants. Molecular... | Download Scientific Diagram.

Sources

- 1. ask-ayurveda.com [ask-ayurveda.com]

- 2. oeilresearch.com [oeilresearch.com]

- 3. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. gsjournals.com [gsjournals.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Chemical composition, antimicrobial, and cytotoxicity studies on S. erianthum and S. macranthum essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scitepress.org [scitepress.org]

- 13. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on spirovetivane compounds

An In-depth Technical Guide to Spirovetivane Compounds: From Natural Occurrence to Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of spirovetivane compounds, a fascinating class of sesquiterpenoid natural products. We will delve into their structural complexity, natural origins, and the sophisticated methodologies required for their isolation and characterization. Furthermore, this document will explore their biosynthesis, chemical synthesis, and burgeoning biological activities, offering insights for researchers, scientists, and professionals in drug development.

Introduction to Spirovetivane Sesquiterpenoids

Spirovetivane compounds are a subgroup of sesquiterpenoids, which are natural products derived from three isoprene units and composed of 15 carbon atoms.[1] Their defining structural feature is the spiro[4.5]decane skeleton, where a five-membered ring and a six-membered ring share a single common carbon atom, the spirocenter. This unique three-dimensional architecture imparts significant conformational rigidity and stereochemical complexity, making them challenging targets for both isolation and synthesis, and intriguing candidates for biological investigation.

First identified in vetiver oil, an essential oil from the roots of Chrysopogon zizanioides, spirovetivanes have since been discovered in a variety of other natural sources, including microorganisms.[2][3] Their structural diversity and range of biological activities, including antimicrobial and anti-inflammatory properties, have positioned them as a promising area of natural product research.[3]

Natural Sources and Isolation Strategies

Spirovetivane compounds are produced by a range of organisms, from higher plants to bacteria.

-

Plants: The most well-known source is the vetiver grass (Chrysopogon zizanioides), whose essential oil is rich in various sesquiterpenoids, including spirovetivanes like α-vetivone and β-vetivone.

-

Microorganisms: Recent studies have revealed that microorganisms are a prolific source of novel spirovetivanes. For instance, cyanobacterial strains such as Calothrix sp. and Scytonema sp. have been shown to secrete these compounds into their culture media.[2] Fungi associated with plants or marine environments are also emerging as important producers.

The isolation of spirovetivane compounds from these natural sources is a multi-step process that requires careful selection of chromatographic techniques to separate these structurally similar molecules from a complex mixture.

Typical Isolation Protocol from Microbial Culture

The causality behind this workflow is driven by the need to first separate the polar metabolites from the culture medium and then employ progressively higher resolution chromatographic techniques based on polarity and other physicochemical properties to achieve pure compounds.

-

Adsorption: After separating the cell mass, the culture medium is passed through a macroporous adsorbent resin (e.g., HP20) to capture the secreted secondary metabolites.[2] This step concentrates the compounds of interest from a large volume of aqueous medium.

-

Elution and Extraction: The resin is then washed with a series of organic solvents of increasing polarity (e.g., methanol, ethyl acetate) to elute the adsorbed compounds. The resulting extract is concentrated in vacuo.

-

Preliminary Fractionation: The crude extract is subjected to an initial fractionation step, typically using Vacuum Liquid Chromatography (VLC) or Flash Chromatography over silica gel. This separates the extract into several fractions of decreasing complexity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of final purification. A combination of normal-phase and reverse-phase HPLC is often necessary.

-

Rationale: Reverse-phase HPLC (e.g., with a C18 column) separates compounds based on hydrophobicity, which is effective for many sesquiterpenoids. Normal-phase HPLC can then be used to separate isomers that may co-elute in the reverse-phase system.

-

-

Purity Analysis: The purity of the isolated compounds is assessed using analytical HPLC coupled with a UV detector or a mass spectrometer (LC-MS).[2]

Caption: General workflow for the isolation of spirovetivane compounds.

The Challenge of Structural Elucidation

Determining the exact structure of spirovetivane compounds is a significant challenge due to the numerous stereocenters and the conformational flexibility of the ring systems. A combination of modern spectroscopic and computational methods is required for unambiguous assignment.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is the first step to determine the molecular formula of the compound.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential to piece together the carbon skeleton and establish the relative stereochemistry.

-

¹H and ¹³C NMR: Provide the initial chemical shift information for all proton and carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing adjacent protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, which is crucial for connecting different parts of the molecule and establishing the spirocyclic core.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing critical information about the relative configuration of stereocenters.

-

-

Electronic Circular Dichroism (ECD) and Computational Chemistry: While NMR can establish the relative configuration, determining the absolute configuration often requires ECD spectroscopy.

-

The Self-Validating System: The experimental ECD spectrum is compared to a theoretically calculated spectrum.[2] A high degree of similarity between the two provides strong evidence for the proposed absolute configuration. The computational part involves:

-

Performing a conformational search to find all low-energy conformers of the molecule.

-

Optimizing the geometry of these conformers using Density Functional Theory (DFT).

-

Calculating the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

-

Generating a Boltzmann-averaged spectrum for comparison with the experimental data.

-

-

Caption: Workflow for the structural elucidation of spirovetivanes.

Biosynthesis Pathway

The biosynthesis of all sesquiterpenoids, including spirovetivanes, begins with the precursor farnesyl pyrophosphate (FPP).[4] While the specific enzymes for many spirovetivane pathways are still under investigation, a plausible general mechanism can be proposed based on known sesquiterpene cyclase activity.[5]

The key to the entire process is the sesquiterpene synthase (STS) enzyme. The active site of this enzyme acts as a template, guiding the highly flexible FPP molecule through a precise series of cyclizations and rearrangements to form the specific spirovetivane skeleton.[5]

-

Initiation: The process starts with the ionization of FPP, where the pyrophosphate group leaves, generating a farnesyl carbocation.[4]

-

First Cyclization: The carbocation undergoes a 1,10-cyclization to form a ten-membered germacrenyl cation intermediate.

-

Second Cyclization & Rearrangement: A subsequent proton-initiated cyclization and rearrangement cascade, likely involving a eudesmyl carbocation intermediate, leads to the formation of the characteristic spiro[4.5]decane core.[5]

-

Termination: The reaction is terminated by deprotonation or quenching with water, leading to the final spirovetivane hydrocarbon or alcohol. Further tailoring enzymes (e.g., P450 monooxygenases, dehydrogenases) can then modify the scaffold to produce the diverse array of naturally occurring spirovetivanes.

Caption: Plausible biosynthetic pathway for spirovetivane compounds.

Strategies in Chemical Synthesis

The total synthesis of spirovetivane sesquiterpenes is a significant challenge that has attracted the attention of synthetic chemists. The main difficulties lie in the stereoselective construction of the spirocyclic core and the regioselective introduction of functional groups and unsaturation.[6]